molecular formula C14H13BrF3NO2 B13528066 ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate

ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate

Cat. No.: B13528066
M. Wt: 364.16 g/mol
InChI Key: MYWVLARWRDUROD-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate is a synthetic organic compound with a complex molecular structure. It belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine, ethyl, and trifluoromethyl groups in its structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate typically involves multiple steps:

    Starting Material: The synthesis begins with an indole derivative.

    Bromination: The indole derivative undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Ethylation: The brominated intermediate is then subjected to ethylation using an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.

    Esterification: Finally, the carboxyl group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

Scientific Research Applications

Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate can be compared with other indole derivatives:

    Ethyl 2-bromo-1-ethyl-1H-indole-7-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Ethyl 2-bromo-5-(trifluoromethyl)-1H-indole-7-carboxylate: Lacks the ethyl group at the 1-position, leading to variations in reactivity and applications.

    Ethyl 2-chloro-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate:

The unique combination of bromine, ethyl, and trifluoromethyl groups in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C14H13BrF3NO2

Molecular Weight

364.16 g/mol

IUPAC Name

ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)indole-7-carboxylate

InChI

InChI=1S/C14H13BrF3NO2/c1-3-19-11(15)6-8-5-9(14(16,17)18)7-10(12(8)19)13(20)21-4-2/h5-7H,3-4H2,1-2H3

InChI Key

MYWVLARWRDUROD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=CC(=CC(=C21)C(=O)OCC)C(F)(F)F)Br

Origin of Product

United States

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